2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-(1,3-Dioxobenzo[c]azolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 1,3-dioxobenzo[c]azolidin ring and a trifluoromethylphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature to form the oxazolidinone ring . The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxobenzo[c]azolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,3-Dioxobenzo[c]azolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide: Similar structure with different substituents.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Contains a benzotriazole ring instead of an oxazolidinone ring.
Uniqueness
2-(1,3-Dioxobenzo[c]azolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a 1,3-dioxobenzo[c]azolidin ring and a trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H13F3N2O3 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H13F3N2O3/c1-10(23-16(25)11-6-2-3-7-12(11)17(23)26)15(24)22-14-9-5-4-8-13(14)18(19,20)21/h2-10H,1H3,(H,22,24) |
InChI Key |
KODVFNUJIASEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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